alpha-Chlorocinnamaldehyde

Vue d'ensemble

Description

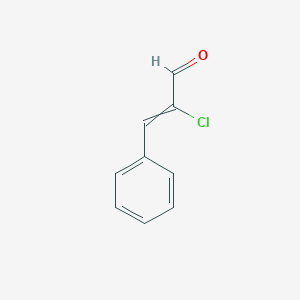

Alpha-Chlorocinnamaldehyde, also known as 2-Propenal, 2-chloro-3-phenyl-, is an organic compound with the molecular formula C9H7ClO and a molecular weight of 166.604 g/mol . It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal group. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Alpha-Chlorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of cinnamaldehyde. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction proceeds as follows:

Cinnamaldehyde+Cl2→this compound

Industrial production methods may involve similar chlorination processes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Reduction: It can be reduced to form allylic alcohols.

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted cinnamaldehyde derivatives.

Common reagents used in these reactions include reducing agents like calcium amidoborane and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

Building Block in Organic Synthesis

Alpha-Chlorocinnamaldehyde serves as a crucial building block in organic synthesis, facilitating the preparation of complex molecules and derivatives. Its reactivity allows for various transformations, including chemoselective reductions and substitutions.

Biology

Antimicrobial Properties

Research indicates that α-CCA exhibits significant antimicrobial activity against various bacterial strains. It is particularly effective against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Comparable to ampicillin |

| Enterococcus faecalis | 10 µg/mL | Comparable to rifampicin |

| Mycobacterium smegmatis | 20 µg/mL | Effective |

Antiviral Activity

α-CCA has demonstrated promising antiviral effects, particularly against coxsackievirus B3 (CVB3). A study showed that it inhibited viral replication in vitro with an IC50 of 2.12 µM in HeLa cells, indicating its potential as an antiviral agent.

Case Study: Viral Myocarditis Model

In BALB/c mice infected with CVB3, treatment with α-CCA resulted in reduced viral titers and alleviated cardiac inflammation, suggesting its utility in managing viral infections.

Medicine

Enhancement of Chemotherapeutic Efficacy

Studies have shown that α-CCA enhances the efficacy of cis-Diamminedichloroplatinum (II) in human NHIK 3025 cells without increasing platinum accumulation. This suggests a role in improving drug delivery mechanisms.

Tyrosinase Inhibition

α-CCA inhibits tyrosinase, an enzyme involved in melanin synthesis, making it a candidate for skin whitening agents. The IC50 values for its inhibitory effects are reported as follows:

Table 2: Tyrosinase Inhibition Data

| Enzyme Activity | IC50 (mM) |

|---|---|

| Monophenolase | 0.140 |

| Diphenolase | 0.110 |

Industry

Corrosion Inhibition

α-CCA is utilized as a corrosion inhibitor for metals like ARMCO iron in acidic environments. It forms a protective layer on metal surfaces, preventing oxidation and degradation.

Cytotoxicity Profile

Studies indicate a favorable safety profile for α-CCA:

Table 3: Cytotoxicity Data

| Cell Type | TC50 (µM) | Remarks |

|---|---|---|

| HeLa Cells | 48.16 ± 5.79 | High safety margin |

| Neonatal Rat Cardiomyocytes | Significantly higher than cinnamaldehyde | Favorable toxicity profile |

Mécanisme D'action

The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with various molecular targets. For instance, as a corrosion inhibitor, it forms a protective layer on the metal surface, preventing further oxidation and degradation . In biological systems, its mechanism may involve the inhibition of specific enzymes or pathways, leading to its observed antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Alpha-Chlorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:

4-Chlorocinnamaldehyde: Similar in structure but with the chlorine atom at the para position of the phenyl ring.

4-Nitrocinnamaldehyde: Contains a nitro group instead of a chlorine atom, leading to different chemical properties and reactivity.

3,4,5-Trimethoxybenzaldehyde: A derivative with methoxy groups, showing different reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and industry.

Activité Biologique

Alpha-Chlorocinnamaldehyde (α-CCA), a chlorinated derivative of cinnamaldehyde, has garnered attention for its diverse biological activities. This compound, with the molecular formula C₉H₇ClO and CAS number 18365-42-9, exhibits properties that may have significant implications in pharmacology and biochemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the alpha position of the carbon chain adjacent to the aldehyde group. It appears as a colorless to light brown liquid with a pungent odor and is soluble in most organic solvents. Its structural features suggest potential biological interactions similar to those observed with cinnamaldehyde, which is known for its antimicrobial and antioxidant properties.

1. Tyrosinase Inhibition

One of the most notable biological activities of α-CCA is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. Research indicates that α-CCA acts as a reversible inhibitor of both monophenolase and diphenolase activities of mushroom tyrosinase. The IC50 values for α-CCA were found to be 0.140 mM for monophenolase activity and 0.110 mM for diphenolase activity . This inhibition reduces the formation of o-quinones, intermediates in melanin production, which may have implications for skin whitening agents.

2. Enhancement of Chemotherapeutic Efficacy

Studies involving human NHIK 3025 cells demonstrated that α-CCA enhances the cell-inactivating effects of cis-Diamminedichloroplatinum (II) without increasing platinum accumulation within the cells. This suggests a potential role in improving the efficacy of certain chemotherapeutic agents by influencing drug uptake mechanisms.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Its nanoscaled formulation has shown improved biological safety and enhanced antibacterial effects compared to its non-nanoscaled counterpart. This could make it a candidate for developing new antimicrobial agents .

Comparative Analysis with Other Derivatives

The biological activity of α-CCA can be compared with other cinnamaldehyde derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinnamaldehyde | Non-chlorinated analogue | Naturally occurring compound; used in flavoring |

| Alpha-Bromo-Cinnamaldehyde | Brominated analogue | Exhibits antiviral properties against certain viruses |

| 4-Chlorocinnamaldehyde | Chlorinated at different position | Potentially different biological activities |

| Beta-Chlorocinnamaldehyde | Chlorinated at beta position | Different reactivity patterns compared to alpha form |

This compound's unique inhibitory effects on tyrosinase distinguish it from other compounds, highlighting its potential applications in cosmetic formulations .

The mechanisms underlying the biological activities of α-CCA involve interactions at the molecular level:

- Tyrosinase Inhibition : Molecular docking studies suggest that α-CCA interacts with amino acid residues at the active site of tyrosinase, inducing conformational changes that hinder catalytic function without forming metal interactions with copper ions present in the enzyme .

- Cellular Uptake Enhancement : The compound's ability to enhance drug uptake may involve modulation of cellular membrane dynamics or transport mechanisms, although specific pathways require further investigation.

Case Studies

- Antifungal Activity : A study investigated various cinnamaldehyde derivatives, including α-CCA, against Penicillium digitatum, a major postharvest pathogen in citrus fruits. The results indicated that certain derivatives significantly reduced spore germination and fungal growth, suggesting potential applications in food preservation .

- Nanoemulsion Formulation : Research on α-CCA nanoemulsions demonstrated enhanced antibacterial activity against foodborne pathogens, providing insights into its application within food safety contexts .

Propriétés

IUPAC Name |

2-chloro-3-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARRRAKOHPKFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-42-9 | |

| Record name | α-Chlorocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18365-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.